molecular formula C21H26N2O3S B497048 1-(Mesitylsulfonyl)-4-(phenylacetyl)piperazine CAS No. 701928-17-8

1-(Mesitylsulfonyl)-4-(phenylacetyl)piperazine

Cat. No. B497048
CAS RN: 701928-17-8
M. Wt: 386.5g/mol
InChI Key: JSIDNFHSYLKLRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine exists in many forms and derivatives due to its versatile structure . It’s found in many marketed drugs in the realm of antidepressants, antipsychotics, antihistamines, antifungals, antibiotics, etc .


Synthesis Analysis

Piperazine derivatives can be synthesized through various methods. For instance, a Pd-catalyzed methodology provides an efficient synthetic route to biologically relevant arylpiperazines under aerobic conditions .


Molecular Structure Analysis

The piperazine scaffold is a privileged structure frequently found in biologically active compounds . In addition to the ring carbons, substitution in the nitrogen atom of piperazine not only creates potential drug molecules but also makes it unique with versatile binding possibilities with metal ions .


Chemical Reactions Analysis

Piperazine compounds can undergo various chemical reactions. For example, electron donating and sterically hindered aryl chlorides were aminated to afford very good yields of the desired products .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperazine compounds can vary widely depending on their specific structures. For instance, 1-(Methylsulfonyl)piperazine is a white to almost white powder .

Scientific Research Applications

Pharmaceutical Intermediate

1-(Mesitylsulfonyl)-4-(phenylacetyl)piperazine: can serve as an intermediate in the synthesis of various pharmaceutical compounds. Its sulfonyl and acetyl functional groups are reactive sites that can be utilized to create a wide range of therapeutic agents, including antipsychotics, antidepressants, and antihistamines .

Solubility Enhancement

The piperazine moiety is known for enhancing the aqueous solubility of molecules, which is crucial for drug bioavailability. Incorporating this compound into drug formulations could improve the solubility of poorly water-soluble drugs, thereby enhancing their absorption and efficacy .

Scaffold in Drug Design

Piperazine rings serve as central scaffolds in the design of biologically active compounds1-(Mesitylsulfonyl)-4-(phenylacetyl)piperazine could be used to develop new drug candidates with optimized potency and selectivity by providing a stable core structure around which pharmacophores can be arranged .

Bioisostere Development

Bioisosteres are compounds with similar physical or chemical properties that can be used interchangeably to modify the biological properties of a drug. This piperazine derivative could be explored as a bioisostere to modify existing drugs and enhance their properties or reduce side effects .

Agrochemical Research

While piperazine derivatives are less common in agrochemicals, there’s potential for 1-(Mesitylsulfonyl)-4-(phenylacetyl)piperazine to be used in the development of new pesticides or herbicides. Its unique structure could offer advantages in terms of specificity and environmental impact .

Chemical Research Tool

In chemical research, this compound could be used as a reagent or catalyst in synthetic pathways. Its reactive groups might facilitate various chemical transformations, making it a valuable tool for developing new synthetic methods .

Safety and Hazards

Piperazine compounds can have various safety and hazard profiles. For example, piperazine can cause skin irritation and serious eye irritation .

Future Directions

Piperazine-based compounds are gaining prominence in today’s research due to their versatile structure and wide range of applications . They find their application in biological systems with antihistamine, anticancer, antimicrobial, and antioxidant properties . They have also been successfully used in the field of catalysis and metal organic frameworks (MOFs) . Future research may focus on the development of piperazine-based antimicrobial polymers .

properties

IUPAC Name

2-phenyl-1-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-16-13-17(2)21(18(3)14-16)27(25,26)23-11-9-22(10-12-23)20(24)15-19-7-5-4-6-8-19/h4-8,13-14H,9-12,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIDNFHSYLKLRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Mesitylsulfonyl)-4-(phenylacetyl)piperazine

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